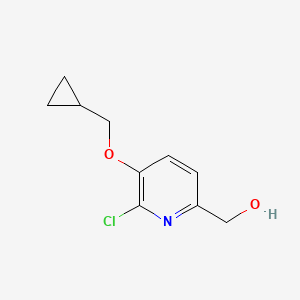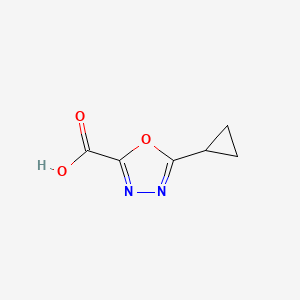
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid
Übersicht
Beschreibung
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound containing a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
activities . They target various enzymes and proteins that contribute to the proliferation of cancer cells .
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties . They owe this property to the electronegativities of nitrogen and oxygen in their structure .
Biochemical Pathways
Oxadiazoles have been shown to target various enzymes and proteins that contribute to the proliferation of cancer cells , suggesting that they may affect pathways related to cell growth and division.
Pharmacokinetics
Oxadiazoles are known to impart favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres .
Result of Action
Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Action Environment
It’s known that the rate constants of the decarboxylation reaction of a similar compound, 5-amino-1,3,4-oxadiazole-2-carboxylic acid, have been measured in water, over a wide range of proton activities and at various temperatures .
Biochemische Analyse
Biochemical Properties
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity and affecting the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, and either inhibit or activate their function . This binding can lead to changes in enzyme activity, receptor signaling, or gene expression. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by binding to it and triggering a signaling cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or signaling pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations . These interactions can have downstream effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylcarbonyl hydrazide with carbon disulfide in the presence of a base, followed by oxidation . Another approach involves the use of acylhydrazides and dehydrating agents such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. These methods typically use automated systems to control reaction conditions precisely, minimizing the risk of side reactions and ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and oxides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antihypertensive properties.
Industry: Utilized in the development of agrochemicals and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,3-Oxadiazole: Known for its use in medicinal chemistry but with distinct reactivity.
1,2,5-Oxadiazole: Less commonly studied but still relevant in certain chemical contexts.
Uniqueness
5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-8-7-4(11-5)3-1-2-3/h3H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMFIQIOTMAYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)
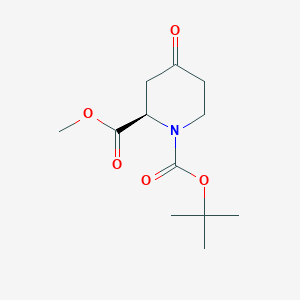
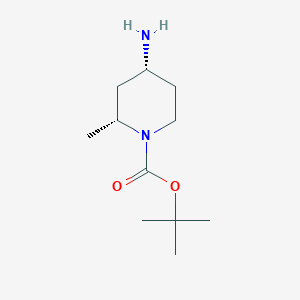
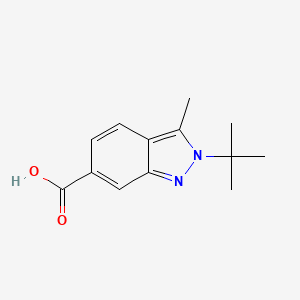
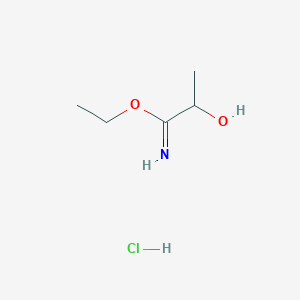
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405436.png)

